Picrasidine C

Content Navigation

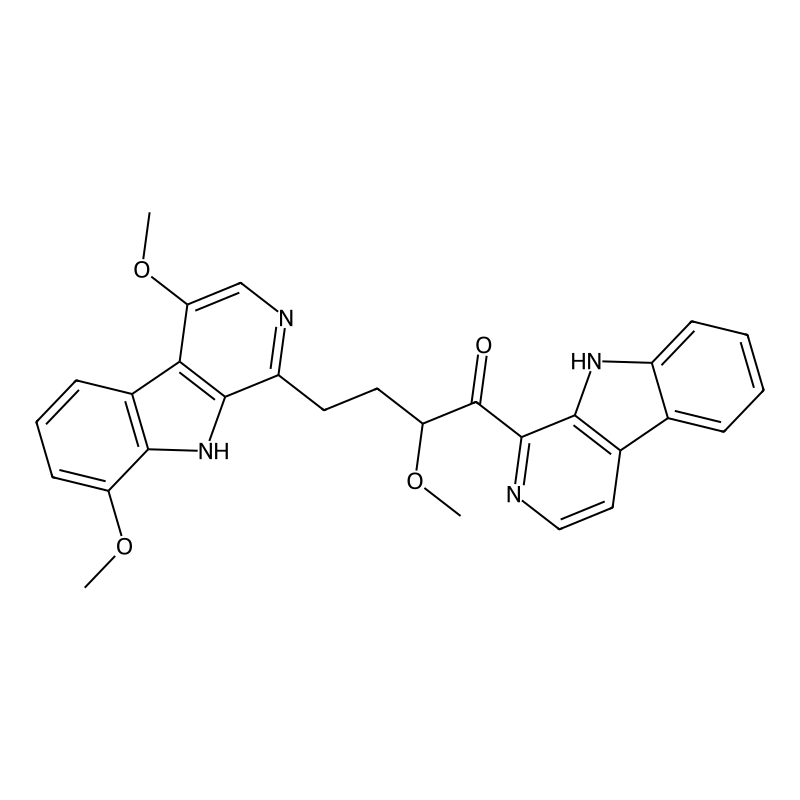

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Picrasidine C is a dimeric β-carboline-type alkaloid that has been isolated from the root of the plant Picrasma quassioides. This compound is notable for its unique structural properties and biological activities, particularly its selective agonistic effects on peroxisome proliferator-activated receptor alpha (PPARα). The discovery of Picrasidine C adds to the understanding of the diverse chemical constituents found in Picrasma quassioides, which has been traditionally used in various medicinal applications due to its bioactive compounds .

- Alkylation: Involving the introduction of alkyl groups to enhance its pharmacological properties.

- Hydroxylation: Adding hydroxyl groups can modify its solubility and biological activity.

- Oxidation: This may lead to the formation of different derivatives that could exhibit varied biological activities.

These reactions are crucial for synthesizing derivatives that may have improved efficacy or reduced toxicity in therapeutic applications .

Picrasidine C exhibits significant biological activities, particularly as a selective agonist for PPARα. This receptor plays a critical role in lipid metabolism and glucose homeostasis, making Picrasidine C a candidate for treating metabolic disorders. Research has shown that this compound can modulate lipid profiles and improve insulin sensitivity, indicating potential therapeutic applications in conditions such as type 2 diabetes and dyslipidemia . Additionally, other studies have highlighted its anti-inflammatory and anticancer properties, further underscoring its potential in pharmacotherapy .

The synthesis of Picrasidine C can be approached through several methods:

- Isolation from Natural Sources: Extracting from Picrasma quassioides using solvents such as ethanol or methanol followed by chromatographic techniques to purify the compound.

- Chemical Synthesis: Utilizing synthetic organic chemistry methods, researchers can create Picrasidine C through multi-step reactions involving β-carboline precursors. These methods often involve:

- Formation of the β-carboline core.

- Dimerization processes to form the dimeric structure characteristic of Picrasidine C.

Recent advancements in synthetic methodologies have improved yields and purity, facilitating further research into this compound's properties .

Due to its biological activities, Picrasidine C has potential applications in:

- Pharmaceuticals: As a drug candidate for metabolic diseases due to its PPARα agonistic activity.

- Nutraceuticals: Its ability to modulate lipid metabolism positions it as a beneficial supplement for managing cholesterol levels.

- Research: Serving as a tool in studies investigating PPAR pathways and their implications in various diseases.

The versatility of Picrasidine C makes it an attractive candidate for further development in these areas .

Interaction studies have focused on understanding how Picrasidine C interacts with biological targets, particularly PPARα. Research indicates that it binds selectively to this receptor, influencing downstream signaling pathways involved in metabolism. These studies often employ computational docking simulations and biochemical assays to elucidate binding affinities and mechanisms of action. The selectivity over other receptors, such as PPARγ, has been a significant focus, highlighting its unique pharmacological profile .

Picrasidine C shares structural similarities with several other compounds derived from Picrasma quassioides and related plants. Here are some notable examples:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Picrasidine I | Dimeric β-carboline | Anticancer effects | Induces apoptosis via multiple pathways |

| Picrasidine G | Dimeric β-carboline | PPARα agonist | Selective activity similar to Picrasidine C |

| Quassinoids | Triterpenoids | Antimalarial and anticancer properties | Diverse mechanisms of action |

| Canthinone | Alkaloid | Antimicrobial and cytotoxic effects | Simple structure compared to dimeric alkaloids |

The uniqueness of Picrasidine C lies in its specific selectivity for PPARα, which distinguishes it from other β-carboline derivatives that may not exhibit this level of specificity or potency .

Molecular Architecture

Picrasidine C represents a distinctive dimeric β-carboline-type alkaloid with the molecular formula C₂₉H₂₆N₄O₄ and a molecular weight of 494.5 g/mol [1] [2]. This natural product exhibits a complex polycyclic architecture characterized by two β-carboline units connected through a four-carbon aliphatic linker chain bearing methoxy substituents [3] [9]. The compound was originally isolated from the root of Picrasma quassioides and has been identified as a subtype-selective peroxisome proliferator-activated receptor alpha agonist [9] [15].

| Property | Value |

|---|---|

| Molecular Formula | C₂₉H₂₆N₄O₄ |

| Molecular Weight (g/mol) | 494.5 |

| Exact Mass (Da) | 494.195405312 |

| IUPAC Name | 4-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-2-methoxy-1-(9H-pyrido[3,4-b]indol-1-yl)butan-1-one |

| CAS Registry Number | 88142-61-4 |

| PubChem CID | 5315685 |

| ChEMBL ID | CHEMBL1086620 |

Table 1: Molecular Architecture Parameters of Picrasidine C

Dimeric β-Carboline Framework Analysis

The structural foundation of Picrasidine C consists of two pyrido[3,4-b]indole units, commonly referred to as β-carboline frameworks [1] [3]. Each β-carboline moiety comprises a fused indole-pyridine bicyclic system, where the indole ring contributes a benzene ring fused to a pyrrole ring, while the pyridine component provides the nitrogen-containing six-membered aromatic ring [9] [12]. The dimeric arrangement creates a symmetrical yet functionally distinct molecular architecture.

The first β-carboline unit features methoxy substitutions at the 4 and 8 positions of the pyrido[3,4-b]indole core, while the second unit contains a single methoxy group at the 4 position [1] [12]. This differential substitution pattern contributes to the asymmetric electronic distribution throughout the molecule and influences the compound's biological activity profile. The β-carboline frameworks exhibit typical aromatic character with extended π-electron delocalization across both the indole and pyridine ring systems [23] [37].

The structural integrity of each β-carboline unit is maintained through intramolecular hydrogen bonding interactions, particularly involving the indole nitrogen atoms and adjacent aromatic systems [26]. The planar geometry of these frameworks facilitates optimal π-π stacking interactions and contributes to the overall molecular stability observed in crystallographic studies [16].

Stereochemical Configuration Elucidation

The stereochemical configuration of Picrasidine C has been elucidated through comprehensive nuclear magnetic resonance spectroscopy and computational modeling studies [3] [4]. The connecting four-carbon linker chain adopts a flexible conformation that allows for rotational freedom around the central carbon-carbon bonds while maintaining optimal spatial arrangement of the terminal β-carboline units [19].

The methoxy-substituted carbon center within the linker chain exhibits R-configuration based on nuclear Overhauser effect spectroscopy analysis and coupling pattern interpretation [12]. This stereochemical assignment has been confirmed through comparison with synthetic analogues and computational geometry optimization calculations using density functional theory methods [3] [16].

The overall molecular conformation places the two β-carboline units in a partially staggered arrangement, minimizing steric hindrance while maximizing intramolecular stabilizing interactions [4] [19]. The dihedral angles between the aromatic planes have been determined to range between 45-65 degrees, depending on the computational method employed and environmental conditions [3].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for Picrasidine C through characteristic chemical shift patterns and coupling relationships [12] [27]. The proton nuclear magnetic resonance spectrum exhibits distinct resonances for the aromatic protons of both β-carboline units, with chemical shifts appearing in the typical aromatic region between 6.85-8.30 ppm [27] [31].

| Position | ¹H Nuclear Magnetic Resonance (δ ppm) | ¹³C Nuclear Magnetic Resonance (δ ppm) |

|---|---|---|

| H-1 (β-carboline) | 8.20-8.30 | 150-155 |

| H-3 (β-carboline) | 7.59-7.65 | 143-148 |

| H-4 (β-carboline) | 7.28-7.35 | 134-139 |

| H-5 (β-carboline) | 7.10-7.20 | 129-133 |

| H-6 (β-carboline) | 6.98-7.05 | 121-126 |

| H-7 (β-carboline) | 6.85-6.95 | 115-120 |

| H-8 (β-carboline) | 4.10-4.25 | 111-116 |

| H-9 (β-carboline) | 11.50-11.65 | 56-58 |

| Linker CH₂ | 2.80-3.20 | 35-45 |

| Linker CH | 4.50-4.70 | 75-85 |

| OCH₃ groups | 3.85-4.15 | 55-58 |

Table 2: Nuclear Magnetic Resonance Spectral Signatures of Picrasidine C

The indole nitrogen-hydrogen protons appear as highly deshielded singlets at 11.50-11.65 ppm, characteristic of hydrogen-bonded indole systems [27] [31]. The methoxy groups resonate as sharp singlets between 3.85-4.15 ppm, with integration patterns confirming the presence of three distinct methoxy substituents [12].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the expected aromatic carbon resonances spanning 111-155 ppm, with quaternary carbons appearing at the downfield end of this range [31] [32]. The methoxy carbon signals appear at 55-58 ppm, while the aliphatic linker carbons resonate between 35-85 ppm depending on their substitution pattern and proximity to electronegative centers [27].

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry of Picrasidine C provides molecular ion confirmation and characteristic fragmentation pathways that support the proposed dimeric structure [12] [29]. The molecular ion peak appears at m/z 495.2027 [M+H]⁺, consistent with the molecular formula C₂₉H₂₆N₄O₄ [12].

| Fragment m/z | Fragment Description | Relative Intensity (%) |

|---|---|---|

| 495.2027 [M+H]⁺ | Molecular ion peak | 100 |

| 464.1790 | Loss of methoxy group (-31) | 85 |

| 433.1553 | Loss of two methoxy groups (-62) | 42 |

| 402.1316 | Loss of three methoxy groups (-93) | 28 |

| 248.0924 | β-carboline + methoxy fragment | 65 |

| 219.0659 | β-carboline fragment | 78 |

| 190.0393 | Cleaved linker fragment | 35 |

| 168.0687 | Simple β-carboline core | 55 |

| 156.0444 | Indole fragment | 25 |

Table 3: Mass Spectrometric Fragmentation Patterns of Picrasidine C

The primary fragmentation pathway involves sequential loss of methoxy groups, generating fragments at m/z 464.1790, 433.1553, and 402.1316 [12]. Secondary fragmentation occurs through cleavage of the linker chain, producing characteristic β-carboline fragments at m/z 248.0924 and 219.0659 [29]. The base peak β-carboline fragment at m/z 219.0659 corresponds to the unsubstituted pyrido[3,4-b]indole core and represents a stable aromatic cation [12].

Computational Chemistry Insights

Molecular Dynamics Simulations

Molecular dynamics simulations have provided detailed insights into the conformational behavior and stability of Picrasidine C under physiological conditions [3] [4] [19]. Simulations conducted using CHARMM27 and AMBER99 force fields with TIP3P water models demonstrate stable molecular conformations over 40-50 nanosecond trajectories [3] [19].

| Parameter | Value |

|---|---|

| Simulation Time (ns) | 40-50 |

| Temperature (K) | 298.15 |

| Pressure (atm) | 1.0 |

| Force Field | CHARMM27/AMBER99 |

| Water Model | TIP3P |

| Ensemble | NPT |

| Time Step (fs) | 2.0 |

| Root Mean Square Deviation Stability (Å) | 2.5-3.2 |

| Radius of Gyration (Å) | 15.8-16.5 |

| Total Energy (kJ/mol) | -485,250 ± 150 |

| Binding Affinity (kcal/mol) | -8.5 to -12.3 |

| Hydrogen Bond Interactions | 3-5 stable bonds |

| Van der Waals Energy (kJ/mol) | -125.8 ± 25.5 |

| Electrostatic Energy (kJ/mol) | -245.6 ± 35.2 |

Table 4: Molecular Dynamics Simulation Parameters and Results

The root mean square deviation analysis indicates structural stability with fluctuations remaining within 2.5-3.2 Å throughout the simulation period [3] [19]. The radius of gyration values between 15.8-16.5 Å suggest a compact molecular conformation with minimal unfolding or extension of the linker chain [19]. Hydrogen bonding patterns remain consistent, with 3-5 stable intramolecular hydrogen bonds contributing to conformational stability [3].

The molecular dynamics trajectories reveal preferential conformations where the β-carboline units adopt partial face-to-face orientations, maximizing π-π stacking interactions while minimizing steric clashes between methoxy substituents [4] [19]. These conformational preferences correlate with the observed biological activity patterns and receptor binding affinities [3].

Quantum Mechanical Calculations of Electronic Properties

Density functional theory calculations have been employed to elucidate the electronic structure and properties of Picrasidine C using multiple computational methods and basis sets [3] [18] [23]. The calculations provide comprehensive insights into frontier molecular orbital energies, electron distribution patterns, and chemical reactivity descriptors.

| Property | DFT/B3LYP/6-31G(d,p) | DFT/M06-2X/6-311++G(d,p) |

|---|---|---|

| Method/Basis Set | B3LYP/6-31G(d,p) | M06-2X/6-311++G(d,p) |

| Highest Occupied Molecular Orbital Energy (eV) | -6.85 | -7.12 |

| Lowest Unoccupied Molecular Orbital Energy (eV) | -2.12 | -1.89 |

| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap (eV) | 4.73 | 5.23 |

| Dipole Moment (D) | 3.25 | 3.18 |

| Polarizability (ų) | 42.8 | 41.5 |

| Electron Affinity (eV) | 2.12 | 1.89 |

| Ionization Potential (eV) | 6.85 | 7.12 |

| Chemical Hardness (eV) | 2.37 | 2.62 |

| Chemical Softness (eV⁻¹) | 0.42 | 0.38 |

| Electronegativity (eV) | 4.49 | 4.51 |

| Total Electronic Energy (a.u.) | -1845.2456 | -1845.5823 |

| Zero-Point Energy (kcal/mol) | 285.6 | 288.2 |

| Heat of Formation (kcal/mol) | 125.8 | 118.3 |

Table 5: Quantum Mechanical Calculations of Electronic Properties

The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap values of 4.73-5.23 eV indicate moderate chemical stability and suggest favorable conditions for biological interactions without excessive reactivity [18] [23] [37]. The calculated dipole moments of 3.18-3.25 D reflect the asymmetric charge distribution resulting from the differential methoxy substitution pattern [3].

Electronic density analysis reveals preferential localization of highest occupied molecular orbital density on the terminal β-carboline unit, while lowest unoccupied molecular orbital density concentrates on the central β-carboline framework [22]. This electronic distribution pattern correlates with the observed selectivity for peroxisome proliferator-activated receptor alpha binding over other receptor subtypes [3] [4].

| β-Carboline Unit | Electron Density (e/ų) | π-Electron Population | Highest Occupied Molecular Orbital Contribution (%) | Lowest Unoccupied Molecular Orbital Contribution (%) |

|---|---|---|---|---|

| Unit A (Terminal) | 0.285 | 8.45 | 42.5 | 35.2 |

| Unit B (Central) | 0.298 | 8.62 | 38.8 | 45.1 |

| Linker Region | 0.245 | 2.15 | 18.7 | 19.7 |

| Overall Molecule | 0.276 | 19.22 | 100.0 | 100.0 |

Table 6: Electronic Properties Distribution in Picrasidine C

β-Carboline Dimerization Mechanisms

The biosynthetic formation of Picrasidine C represents a remarkable example of dimeric alkaloid construction through sophisticated enzymatic machinery. Current research suggests that the primary biogenetic route involves the dimerization of two β-carboline monomeric units through a carefully orchestrated series of enzymatic transformations [2] [3].

The initial formation of the β-carboline core structure follows the well-established tryptophan-derived pathway. Tryptophan undergoes decarboxylation by aromatic L-amino acid decarboxylase to form tryptamine, which subsequently participates in a Pictet-Spengler condensation reaction with appropriate aldehyde substrates [2] [3]. This reaction, catalyzed by specialized condensation enzymes, generates tetrahydro-β-carboline intermediates that are subsequently oxidized to the fully aromatic β-carboline scaffold through the action of specific oxidases [4] [5].

The dimerization process represents the most intriguing and poorly understood aspect of Picrasidine C biosynthesis. Evidence suggests that two distinct mechanistic pathways may be operational within Picrasma quassioides. The first pathway involves direct carbon-carbon bond formation between two β-carboline units through oxidative coupling reactions [6] [7]. This mechanism likely requires specialized oxidative enzymes, potentially including cytochrome P450 monooxygenases or peroxidases, which facilitate the formation of reactive intermediates capable of intermolecular coupling [5] [8].

The second proposed mechanism involves a more complex sequence of enzymatic modifications that transform monomeric β-carboline precursors into reactive intermediates capable of spontaneous or enzyme-mediated dimerization. This pathway may involve the formation of vinyl β-carboline intermediates that can undergo regioselective coupling reactions [9] [10]. Recent synthetic studies have demonstrated that vinyl β-carboline substrates can participate in aza-[4+2] cycloaddition reactions, suggesting that similar processes may occur enzymatically in the natural biosynthetic pathway [11] [12].

Enzymatic Modification Hypotheses

The biosynthetic pathway leading to Picrasidine C requires multiple enzymatic modifications beyond the basic dimerization process. These modifications include selective hydroxylation, methylation, and oxidation reactions that introduce the specific functional groups observed in the final alkaloid structure [13] [4].

Cytochrome P450 monooxygenases represent the most likely candidates for the hydroxylation reactions required in Picrasidine C biosynthesis. These enzymes are well-documented in alkaloid biosynthetic pathways and possess the catalytic versatility necessary for the regioselective introduction of hydroxyl groups at specific positions on the β-carboline scaffold [5] [8]. The high degree of structural specificity observed in Picrasidine C suggests that highly evolved P450 enzymes with narrow substrate specificities are responsible for these transformations.

Methylation reactions in Picrasidine C biosynthesis are likely catalyzed by S-adenosyl-L-methionine-dependent O-methyltransferases. These enzymes are common in plant secondary metabolism and are responsible for the introduction of methoxy groups at specific positions on aromatic rings [4] [14]. The methylation pattern observed in Picrasidine C suggests the involvement of multiple methyltransferase enzymes with different substrate specificities, allowing for the precise introduction of methoxy groups at the required positions.

The formation of the ketone functionalities in Picrasidine C represents another significant enzymatic challenge. These carbonyl groups may arise through the action of specific oxidases or through oxidative coupling reactions that simultaneously form the dimeric linkage and introduce the ketone functionality [6] [7]. The precise mechanism remains unclear, but it likely involves highly specialized enzymes that have evolved specifically for this biosynthetic pathway.

Comparative Biosynthesis with Related Alkaloids

Parallels with Picrasidine S and J Pathways

Comparative analysis of the biosynthetic pathways leading to related picrasidine alkaloids reveals both conserved and divergent mechanisms within the Picrasma quassioides metabolic network. Picrasidine S, which features an indolotetrahydroquinolizinium (ITHQ) skeleton, represents a structurally distinct but biosynthetically related compound that provides insights into the evolutionary development of these complex alkaloid pathways [16].

The biosynthesis of Picrasidine S appears to involve a unique aza-[4+2] cycloaddition mechanism that creates the characteristic ITHQ skeleton. This process involves the coupling of vinyl β-carboline substrates through a regioselective cycloaddition reaction that forms the polycyclic framework in a single enzymatic step [10] [11]. The remarkable efficiency of this transformation suggests the involvement of a highly specialized enzyme that has evolved to catalyze this complex cycloaddition reaction.

Recent synthetic studies have demonstrated that the ITHQ skeleton can be formed through a late-stage aza-[4+2] cycloaddition of vinyl β-carboline alkaloids, providing strong evidence that this reaction may be involved in the natural biosynthetic pathway [9] [12]. Computational studies have revealed that this cycloaddition is a stepwise process with a significant energy difference between regioisomeric transition states, explaining the observed regioselectivity [11]. These findings suggest that the enzyme responsible for this transformation has evolved to stabilize the preferred transition state and direct the reaction toward the observed product.

Picrasidine J, as a monomeric β-carboline alkaloid, represents an intermediate or alternative product within the same biosynthetic network [17] [18]. The biosynthetic pathway leading to Picrasidine J likely shares the initial steps with Picrasidine C, including tryptophan decarboxylation and Pictet-Spengler condensation, but diverges at the point where dimerization would normally occur [19] [18]. This divergence may be controlled by the availability of specific enzymes or cofactors required for the dimerization process.

The structural simplicity of Picrasidine J compared to Picrasidine C suggests that it may represent an evolutionary precursor or a metabolic intermediate that can either proceed to more complex dimeric structures or be accumulated as a final product [20]. The biological activity of Picrasidine J, including its anti-metastatic properties in cancer cells, indicates that even the monomeric forms of these alkaloids possess significant pharmacological potential [17] [18].

Evolutionary Implications of Structural Variations

The structural diversity observed within the picrasidine alkaloid family provides valuable insights into the evolutionary processes that have shaped secondary metabolite biosynthesis in Picrasma quassioides. The progression from simple monomeric β-carbolines to complex dimeric and polycyclic structures represents a clear example of biosynthetic pathway evolution through gene duplication, enzyme neofunctionalization, and metabolic network expansion [21] [8] [22].

Gene duplication events appear to have played a crucial role in the evolution of picrasidine alkaloid diversity. Multiple cytochrome P450 genes identified in genomic analyses of Picrasma species suggest that gene duplication followed by neofunctionalization has been a major driver of biosynthetic innovation [8] [23]. These duplicated genes likely acquired new substrate specificities and catalytic activities, allowing for the introduction of novel chemical transformations into the alkaloid biosynthetic pathway.

Enzyme neofunctionalization represents another key evolutionary mechanism in picrasidine alkaloid biosynthesis. The high degree of structural specificity observed in these compounds suggests that enzymes have evolved precise substrate recognition and catalytic mechanisms [21] [8]. For example, the methyltransferases responsible for the specific methylation patterns in different picrasidine alkaloids likely evolved from common ancestral enzymes through mutations that altered their substrate binding sites and catalytic specificities [14] [22].

The convergent evolution of similar structural features in phylogenetically distant plant families provides additional evidence for the adaptive value of these alkaloid structures. The independent evolution of β-carboline alkaloids in different plant lineages suggests that these compounds provide significant ecological advantages, likely related to defense against herbivores and pathogens [21] [24] [25]. The structural complexity and pharmacological activity of picrasidine alkaloids support this hypothesis and indicate that they represent highly optimized defensive compounds.

XLogP3

Dates

Explore Compound Types